The Unexplored Potential of 7H-Pyrrolo[2,3-c]pyridazine: A Technical Guide to its Fundamental Properties for Drug Discovery
The Unexplored Potential of 7H-Pyrrolo[2,3-c]pyridazine: A Technical Guide to its Fundamental Properties for Drug Discovery
Abstract
The 7H-pyrrolo[2,3-c]pyridazine core, a unique nitrogen-rich heterocyclic scaffold, represents a fascinating yet underexplored area in medicinal chemistry. As a structural isomer of the well-known 7-deazapurines, this molecule offers a distinct spatial arrangement of hydrogen bond donors and acceptors, making it a compelling candidate for probing biological systems and developing novel therapeutics. This in-depth technical guide provides a comprehensive overview of the fundamental properties of the 7H-pyrrolo[2,3-c]pyridazine core, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness its potential. We will delve into its physicochemical characteristics, explore plausible synthetic strategies, analyze its reactivity, and discuss its emerging role in medicinal chemistry, supported by insights from analogous heterocyclic systems.
Introduction: The Allure of the Aza-Indole Scaffold
Nitrogen-containing heterocycles are the cornerstone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological macromolecules. The fusion of a pyrrole ring with a pyridazine ring gives rise to the pyrrolopyridazine system, a class of compounds with significant biological relevance. While isomers like the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold are prevalent in numerous approved drugs[1], the 7H-pyrrolo[2,3-c]pyridazine isomer remains a relatively untapped resource.
The strategic placement of nitrogen atoms in the 7H-pyrrolo[2,3-c]pyridazine core imparts unique electronic and steric properties. This guide aims to provide a detailed exploration of these properties, offering a roadmap for its incorporation into drug discovery programs.
Physicochemical Properties of the Core Scaffold
Understanding the intrinsic properties of the 7H-pyrrolo[2,3-c]pyridazine core is fundamental to predicting its behavior in biological systems and for designing synthetic routes.
Structural and Electronic Properties
The 7H-pyrrolo[2,3-c]pyridazine molecule is a planar, aromatic system. While no experimental X-ray crystallographic data for the parent compound is publicly available, data from derivatives of the isomeric pyrrolo[1,2-b]pyridazine system show a planar conformation in the crystal lattice, with π-π stacking interactions being a key feature of the packing[2][3]. Theoretical studies on related diazines like pyridazine, using Density Functional Theory (DFT), provide insights into the electronic properties. These studies indicate that the introduction of nitrogen atoms into an aromatic ring significantly influences the electronic and structural characteristics[4][5]. For 7H-pyrrolo[2,3-c]pyridazine, the lone pair of the pyrrolic nitrogen contributes to the aromatic sextet, while the pyridazine nitrogens act as electron-withdrawing groups, influencing the overall electron density distribution.
A summary of the computed physicochemical properties for 7H-pyrrolo[2,3-c]pyridazine is presented in Table 1.
Table 1: Computed Physicochemical Properties of 7H-Pyrrolo[2,3-c]pyridazine
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [6] |
| Molecular Weight | 119.12 g/mol | [6] |
| Exact Mass | 119.048347172 Da | [6] |
| XLogP3 | 0.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 41.6 Ų | [6] |
Synthesis of the 7H-Pyrrolo[2,3-c]pyridazine Core
While a definitive, high-yield synthesis of the unsubstituted 7H-pyrrolo[2,3-c]pyridazine is not extensively documented, logical synthetic strategies can be devised based on established heterocyclic chemistry principles and related scaffolds.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A plausible approach to the 7H-pyrrolo[2,3-c]pyridazine core involves the construction of the pyridazine ring onto a pre-existing pyrrole scaffold. One such strategy, successfully applied to the synthesis of the isomeric pyrrolo[2,3-d]pyridazines, starts from 4-aroyl pyrroles[7]. This methodology involves a Vilsmeier-Haack reaction to introduce a second carbonyl group, followed by condensation with hydrazine to form the pyridazine ring[7].
Diagram 1: Proposed Synthesis of 7H-Pyrrolo[2,3-c]pyridazine
Caption: A proposed synthetic route to the 7H-pyrrolo[2,3-c]pyridazine core.
Experimental Protocol: A Conceptual Framework
The following protocol is a conceptual outline based on the synthesis of related pyrrolopyridazines[7]. Optimization would be necessary for the specific synthesis of 7H-pyrrolo[2,3-c]pyridazine.
Step 1: Vilsmeier-Haack Reaction of a 4-Aroyl-Pyrrole
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To a solution of the starting 4-aroyl-pyrrole in a suitable solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) at 0 °C.
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Slowly add N,N-dimethylformamide (DMF) and allow the reaction to warm to room temperature, then heat to reflux.
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Monitor the reaction by TLC or LC-MS until completion.
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Upon completion, cool the reaction mixture and carefully quench with an ice-water mixture.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the resulting pyrrolo-2,3-dicarbonyl intermediate by column chromatography.
Step 2: Condensation with Hydrazine
-
Dissolve the purified pyrrolo-2,3-dicarbonyl intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add hydrazine hydrate and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude 7H-pyrrolo[2,3-c]pyridazine by recrystallization or column chromatography.
Reactivity of the 7H-Pyrrolo[2,3-c]pyridazine Core
The reactivity of the 7H-pyrrolo[2,3-c]pyridazine core is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridazine ring.
Electrophilic Substitution
Similar to pyrrole and its analogs like 7-azaindole, the pyrrole moiety of 7H-pyrrolo[2,3-c]pyridazine is expected to be susceptible to electrophilic attack. In pyrrole, electrophilic substitution preferentially occurs at the C2 position due to the formation of a more stabilized carbocation intermediate[8][9]. By analogy, electrophilic substitution on 7H-pyrrolo[2,3-c]pyridazine is predicted to favor the positions on the pyrrole ring. The pyridazine ring, being electron-deficient, is generally deactivated towards electrophilic substitution[10].
Diagram 2: Predicted Regioselectivity of Electrophilic Substitution
Caption: Predicted sites of electrophilic attack on the 7H-pyrrolo[2,3-c]pyridazine core.
Nucleophilic Substitution
The pyridazine ring is inherently electron-deficient and, when appropriately substituted with a good leaving group (e.g., a halogen), should be susceptible to nucleophilic aromatic substitution (SNAr)[11][12]. This provides a valuable handle for the functionalization of the pyridazine portion of the molecule, allowing for the introduction of a wide range of substituents.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 7H-Pyrrolo[2,3-c]pyridazine
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on both the pyrrole and pyridazine rings are expected in the aromatic region (δ 7.0-9.0 ppm). A broad singlet for the N-H proton of the pyrrole ring is also anticipated. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. |
| IR | Characteristic N-H stretching vibration for the pyrrole ring (around 3100-3300 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight (m/z = 119). |
Role in Medicinal Chemistry and Drug Discovery
The 7H-pyrrolo[2,3-c]pyridazine scaffold holds significant promise in drug discovery due to its structural similarity to biologically validated pharmacophores and its unique electronic properties.
A Bioisostere with Untapped Potential
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The pyrrolopyridazine core can be considered a bioisostere of purines and other bicyclic heterocycles. The distinct arrangement of nitrogen atoms in the 7H-pyrrolo[2,3-c]pyridazine isomer offers a novel template for designing kinase inhibitors, GPCR ligands, and other targeted therapies.
Emerging Biological Activities of Pyrrolopyridazine Derivatives
While research on the 7H-pyrrolo[2,3-c]pyridazine core is in its infancy, studies on related pyrrolopyridazine isomers have revealed a broad spectrum of biological activities, including:
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Kinase Inhibition: Derivatives of the isomeric pyrrolo[2,3-d]pyridazine have been identified as potent inhibitors of HER-2 tyrosine kinase[13].
-
Anticancer Activity: Spiro-pyrrolopyridazine derivatives have shown promising anticancer properties through the induction of apoptosis and inhibition of EGFR[14].
These findings strongly suggest that the 7H-pyrrolo[2,3-c]pyridazine scaffold is a valuable starting point for the development of new therapeutic agents.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-c]pyridazine core, though currently underrepresented in the scientific literature, possesses the key attributes of a successful pharmacophore: a rigid, planar structure, a unique distribution of hydrogen bond donors and acceptors, and synthetic tractability. This guide has provided a foundational understanding of its fundamental properties, drawing upon data from analogous systems to build a coherent picture.
Future research should focus on the development of robust and scalable synthetic routes to the parent scaffold and its derivatives. A thorough investigation of its reactivity will unlock its full potential for chemical diversification. Furthermore, systematic screening of 7H-pyrrolo[2,3-c]pyridazine-based libraries against a range of biological targets is warranted and is likely to yield novel and potent modulators of disease-relevant pathways. The exploration of this fascinating heterocycle is a promising frontier in the ongoing quest for new and effective medicines.
References
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science (RSC Publishing). [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. [Link]
-
A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. pubs.acs.org. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Scilit. [Link]
-
7H-Pyrrolo(2,3-c)pyridazine. PubChem. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. ACS Publications. [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. [Link]
-
(PDF) Electrophilic Substitution In Azines. ResearchGate. [Link]
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. sphinxsai.com. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. YouTube. [Link]
-
Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. ebooks.thieme.com. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. NIH. [Link]
-
Synthesis and X-ray structure of a new pyrrolo[1,2-b]-pyridazine derivative. PubMed. [Link]
-
Pyrrole undergoes electrophilic aromatic substitution more readil... Pearson+. [Link]
-
Synthesis and X-ray Structure of a New Pyrrolo(1,2-b)- pyridazine Derivative. SciSpace. [Link]
-
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]
-
(PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. NIH. [Link]
-
Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. PubMed. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]
Sources
- 1. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and X-ray structure of a new pyrrolo[1,2-b]-pyridazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
